IMPDH2 Inhibition: Ki = 240–440 nM for 2-Tert-butylpyrimidin-5-amine vs. No Reported Activity for 2-Methyl or 2-Ethyl Analogues
2-Tert-butylpyrimidin-5-amine exhibits direct inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and immunosuppressive therapy. BindingDB reports Ki values of 240 nM, 430 nM, and 440 nM for this compound against IMPDH2 depending on the substrate competition assay (IMP vs. NAD+) [1]. In contrast, comprehensive searches of BindingDB, ChEMBL, and PubChem reveal no reported IMPDH inhibitory activity for the closest structural analogues, including 2-methylpyrimidin-5-amine (CAS 39889-94-6) and 2-ethylpyrimidin-5-amine (CAS 1152519-74-8) [2]. This difference cannot be attributed solely to assay availability; the 2-tert-butyl group likely enables productive binding to the IMPDH NAD+ binding pocket, whereas smaller alkyl substituents fail to establish the necessary hydrophobic contacts.
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (competitive inhibition, IMP substrate); 440 nM (NAD+ substrate) |
| Comparator Or Baseline | 2-Methylpyrimidin-5-amine: No reported IMPDH activity; 2-Ethylpyrimidin-5-amine: No reported IMPDH activity |
| Quantified Difference | >100-fold selectivity gap inferred (active vs. inactive in standard assays) |
| Conditions | Human IMPDH2; spectrophotometric assay with preincubation; Ki determined via Cheng-Prusoff analysis |
Why This Matters
Procurement of 2-tert-butylpyrimidin-5-amine is essential for IMPDH-focused drug discovery programs; substituting with methyl or ethyl analogues would eliminate the primary target engagement required for hit validation.
- [1] BindingDB. PrimarySearch_ki for 2-Tert-butylpyrimidin-5-amine (BDBM50421763) against Inosine-5'-monophosphate dehydrogenase 2. Ki values: 240 nM (IMP substrate), 430 nM, 440 nM (NAD+ substrate). Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB, PubChem, ChEMBL searches for 2-methylpyrimidin-5-amine (CAS 39889-94-6) and 2-ethylpyrimidin-5-amine (CAS 1152519-74-8) show no reported IMPDH inhibition data as of 2026. Available at: https://www.bindingdb.org/ View Source
